Cas no 570-07-0 (Tenuiorin)

Tenuiorin structure
Tenuiorin structure
Product name:Tenuiorin
CAS No:570-07-0
MF:C26H24O10
MW:496.462768554688
CID:380335
PubChem ID:10391110

Tenuiorin Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methyl-,3-hydroxy-4-(methoxycarbonyl)-5-methylphenyl ester
    • Tenuiorin(6CI,7CI)
    • 2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methylbenzoic acid 3-hydroxy-4-methoxycarbonyl-5-methylphenyl ester
    • Tenuiorin
    • 570-07-0
    • [3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate
    • 3-Hydroxy-4-(methoxycarbonyl)-5-methylphenyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methylbenzoate
    • DTXSID101106202
    • CHEBI:144233
    • Inchi: 1S/C26H24O10/c1-12-6-15(33-4)9-18(27)22(12)25(31)36-17-8-14(3)23(20(29)11-17)26(32)35-16-7-13(2)21(19(28)10-16)24(30)34-5/h6-11,27-29H,1-5H3
    • InChI Key: HTOPMCGBOADATG-UHFFFAOYSA-N
    • SMILES: O(C(C1C(=CC(=CC=1C)OC)O)=O)C1C=C(C(C(=O)OC2C=C(C(C(=O)OC)=C(C)C=2)O)=C(C)C=1)O

Computed Properties

  • Exact Mass: 496.13694696g/mol
  • Monoisotopic Mass: 496.13694696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 787
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 149
  • XLogP3: 6.2

Tenuiorin Related Literature

  • 1. CCLX.—The corrosion of iron and its application to determine the relative strengths of acids
    John Albert Newton Friend,Charles William Marshall J. Chem. Soc. Trans. 1914 105 2776
  • 2. Transport in aqueous solutions of group IIB metal salts at 298.15 K. Part 6.—Irreversible thermodynamic parameters for zinc chloride and verification of Onsager's reciprocal relationships
    Andrew Agnew,Russell Paterson J. Chem. Soc. Faraday Trans. 1 1978 74 2896

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